An In-depth Technical Guide to the Chemical Properties and Applications of Beta-alanine Hydroiodide
An In-depth Technical Guide to the Chemical Properties and Applications of Beta-alanine Hydroiodide
Introduction
Beta-alanine hydroiodide, the hydroiodide salt of the naturally occurring beta-amino acid, 3-aminopropanoic acid, is a compound of increasing interest in materials science and chemical synthesis. Unlike its alpha-amino acid counterpart, L-alanine, beta-alanine is not incorporated into proteins but plays a crucial role as a precursor to important biomolecules and as a versatile chemical building block.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Beta-alanine hydroiodide, with a particular focus on its emerging applications for researchers, scientists, and professionals in drug development and materials science.
The formation of the hydroiodide salt significantly alters the physicochemical properties of beta-alanine, enhancing its utility in specific applications where its parent compound may be less suitable. This document will delve into these properties, offering a detailed analysis supported by experimental data and established scientific principles.
Physicochemical Properties
The fundamental characteristics of Beta-alanine hydroiodide are summarized below. It is imperative to distinguish between the properties of the salt and its parent compound, beta-alanine, as the protonation of the amino group and the presence of the iodide counter-ion induce notable changes.
| Property | Value | Source(s) |
| IUPAC Name | 3-ammoniopropanoic acid iodide | N/A |
| CAS Number | 2096495-59-7 | [3] |
| Molecular Formula | C₃H₇NO₂·HI | [3] |
| Molecular Weight | 217.01 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 199 °C | [3] |
| Solubility | Soluble in water | [3] |
| pKa (inferred) | ~3.6 (Carboxylic Acid), ~10.2 (Ammonium) | [1][2] |
| Stability | Light sensitive, Hygroscopic | [3] |
Solubility Profile
While quantitative solubility data for Beta-alanine hydroiodide is not extensively published, its ionic nature suggests high solubility in polar protic solvents, particularly water. The parent molecule, beta-alanine, exhibits a high aqueous solubility of 545 g/L at 25 °C.[1] It is reasonable to infer that the hydroiodide salt maintains or even exceeds this solubility due to the strong ion-dipole interactions between the charged species and water molecules.
Based on the solubility of beta-alanine, the hydroiodide salt is expected to be soluble in methanol and sparingly soluble to insoluble in non-polar organic solvents such as diethyl ether and acetone.[2] For experimental design, it is recommended to determine the solubility in the specific solvent system being utilized.
Acidity and pKa
The pKa values of the functional groups in Beta-alanine hydroiodide are critical for predicting its behavior in solution. For the parent beta-alanine, the pKa of the carboxylic acid group is approximately 3.6, and the pKa of the amino group is around 10.2.[1][2] In the hydroiodide salt, the amino group is protonated to form an ammonium cation. The pKa of this ammonium group is expected to be around 10.2, meaning the compound will exist predominantly in its protonated form in acidic to neutral solutions. The carboxylic acid group will be deprotonated at pH values significantly above 3.6.
This dual functionality allows Beta-alanine hydroiodide to act as a buffer across two pH ranges.
Synthesis and Purification
A robust and reproducible synthesis protocol is essential for obtaining high-purity Beta-alanine hydroiodide for research and development purposes. The following section details a standard laboratory-scale synthesis.
Reaction Principle
The synthesis of Beta-alanine hydroiodide is a straightforward acid-base reaction between beta-alanine and hydriodic acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton from the strong acid, hydriodic acid.
Caption: Synthesis of Beta-alanine Hydroiodide.
Experimental Protocol: Synthesis of Beta-alanine Hydroiodide
Materials:
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Beta-alanine (C₃H₇NO₂)
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Hydriodic acid (HI, 57% in H₂O)
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Deionized water
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Ethanol (absolute)
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Diethyl ether
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar amount of beta-alanine in a minimal amount of deionized water with gentle warming if necessary.
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Acidification: Cool the solution in an ice bath. Slowly add one molar equivalent of hydriodic acid dropwise while stirring. Monitor the pH to ensure it becomes strongly acidic.
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Crystallization: Remove the flask from the ice bath and allow it to slowly warm to room temperature. The product will begin to crystallize. To enhance crystallization, the solvent can be partially removed under reduced pressure.
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Isolation: Collect the crystalline product by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethanol followed by diethyl ether to remove any residual acid and water.
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Drying: Dry the purified Beta-alanine hydroiodide under vacuum to a constant weight. Store the final product in a desiccator, protected from light.
Rationale: The use of an ice bath during acidification controls the exothermic nature of the acid-base reaction. Slow crystallization by gradual warming and solvent evaporation promotes the formation of larger, purer crystals. Washing with cold ethanol and diethyl ether ensures the removal of impurities without significant loss of the product, which is less soluble in these solvents than in water.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Beta-alanine hydroiodide is expected to show two characteristic triplets. The triplet corresponding to the protons on the carbon adjacent to the carboxylic acid will appear further downfield than in beta-alanine due to the inductive effect of the protonated amino group. The triplet for the protons on the carbon adjacent to the ammonium group will also be shifted downfield.
¹³C NMR: The carbon NMR spectrum will show three distinct signals. The carbonyl carbon will be the most downfield signal. The chemical shifts of the two aliphatic carbons will be influenced by the protonation state of the amino group, with expected downfield shifts compared to the free base.
Infrared (IR) Spectroscopy
The IR spectrum of Beta-alanine hydroiodide will exhibit characteristic absorption bands:
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O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
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N-H stretch: A broad band in the 3000 cm⁻¹ region due to the stretching vibrations of the ammonium group.
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C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
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N-H bend: A medium intensity band around 1500-1600 cm⁻¹.
Reactivity and Stability
Beta-alanine hydroiodide is a stable crystalline solid under standard conditions when protected from light and moisture.[3] Its reactivity is primarily dictated by the three main components of the molecule: the carboxylic acid, the ammonium group, and the iodide ion.
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Carboxylic Acid Reactivity: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst. It can also be converted to an acid chloride using reagents like thionyl chloride, or to an amide by reaction with amines.
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Ammonium Group Reactivity: The ammonium group is non-nucleophilic. Deprotonation with a suitable base will regenerate the free amino group, which is nucleophilic and can participate in reactions such as acylation and alkylation.
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Iodide Ion Reactivity: The iodide ion is a good nucleophile and can participate in nucleophilic substitution reactions. It can also be oxidized to iodine.
Applications in Materials Science: Perovskite Solar Cells
A significant application of Beta-alanine hydroiodide is in the field of perovskite solar cells. It has been investigated as a surface passivating agent and an anchoring group for the perovskite layer on metal oxide scaffolds, such as TiO₂.[4]
Caption: Workflow and mechanism of BAHI in solar cells.
The zwitterionic nature of beta-alanine allows the carboxylate group to bind to the metal oxide surface, while the ammonium group can interact with the halide perovskite precursors. This interaction is believed to passivate surface defects and improve the quality of the perovskite film, leading to enhanced device performance and stability.[4]
Conclusion
Beta-alanine hydroiodide is a versatile compound with a unique combination of chemical properties derived from its amino acid backbone and the hydroiodide salt form. This guide has provided a detailed overview of its synthesis, characterization, and a key application in materials science. As research into advanced materials and specialized chemical synthesis continues to grow, the utility of Beta-alanine hydroiodide is expected to expand, making a thorough understanding of its chemical properties increasingly important for the scientific community.
References
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PubChem. Beta-Alanine. National Center for Biotechnology Information. [Link][1]
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Surface Treatment of Cu:NiOx Hole-Transporting Layer Using β-Alanine for Hysteresis-Free and Thermally Stable Inverted Perovskite Solar Cells. National Institutes of Health. [Link][4]
